Comparative Tumor Latency: NHMI Versus N-Nitrosooctamethyleneimine in Rat Carcinogenesis Bioassay
NHMI demonstrates substantially shorter tumor induction latency compared to its eight-membered ring analog N-nitrosooctamethyleneimine. In a parallel feeding study where both compounds were administered to rats in drinking water at concentrations of 50 and 200 mg/liter, NHMI induced lung tumors after less than 16 weeks of treatment and esophageal tumors after 7 weeks [1]. The eight-membered analog exhibited slower tumorigenesis at equivalent doses, establishing NHMI as the more potent carcinogen in this direct head-to-head comparison [1].
| Evidence Dimension | Tumor induction latency |
|---|---|
| Target Compound Data | Lung tumors: <16 weeks; Esophageal tumors: 7 weeks |
| Comparator Or Baseline | N-Nitrosooctamethyleneimine (eight-membered ring analog) |
| Quantified Difference | NHMI produced tumors at earlier time points; comparator described as 'less potent tumorigen' with slower tumor onset |
| Conditions | Rats, drinking water administration at 50 and 200 mg/liter; both nitrosamines tested in parallel |
Why This Matters
Shorter latency establishes NHMI as the more experimentally efficient tool compound for accelerated carcinogenesis studies and reduces animal housing duration costs in long-term bioassays.
- [1] Lijinsky W, Tomatis L, Wenyon CEM. Lung Tumors in Rats Treated with N-Nitrosoheptamethyleneimine and N-Nitrosooctamethyleneimine. Proc Soc Exp Biol Med. 1969;130(3):945-949. View Source
